(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide
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Overview
Description
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structure of this compound, featuring both benzo[d]thiazole and phenylacetamide moieties, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the acetamido and allyl groups. The final step involves the formation of the ylidene linkage with the phenylacetamide moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, potentially modifying the compound’s pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide is used as a building block for synthesizing more complex molecules.
Biology
Biologically, this compound has shown promise in studies investigating its antibacterial and antifungal properties. It has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects .
Medicine
In medicine, this compound is being explored for its anticancer properties. Preliminary studies have indicated its potential to inhibit the growth of cancer cells, making it a candidate for further research in cancer therapy .
Industry
Industrially, this compound is used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable starting material for creating products with specific desired effects .
Mechanism of Action
The mechanism of action of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes and pathways essential for cell survival and proliferation. For example, in cancer cells, it may interfere with DNA replication or repair mechanisms, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest a multi-targeted approach .
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds have shown significant antimycobacterial activity.
1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)heteroarylmethylnaphthalen-2-ol): Exhibits favorable insecticidal potentials.
Uniqueness
What sets (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide apart from these similar compounds is its unique combination of functional groups and its broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes an acetamido group, an allyl group, and a phenylacetamide moiety. Its chemical formula is C18H18N2O1S, indicating the presence of nitrogen and sulfur atoms that may contribute to its biological properties.
Anticancer Activity
Research has indicated that compounds similar to (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzo[d]thiazole can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of apoptotic pathways and the inhibition of cell proliferation.
Table 1: Summary of Anticancer Activity Studies
Study Reference | Cancer Type | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Breast Cancer | 12.5 | Induction of apoptosis | |
Colon Cancer | 15.0 | Inhibition of cell proliferation | |
Lung Cancer | 10.0 | Modulation of apoptotic pathways |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various studies have reported its effectiveness against a range of bacteria and fungi. The presence of the thiazole ring is believed to enhance its interaction with microbial enzymes.
Table 2: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. Research has demonstrated that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Study: Anti-inflammatory Activity
A study conducted on animal models showed that administration of the compound significantly reduced inflammation markers in serum following induced arthritis. The reduction in tumor necrosis factor-alpha (TNF-α) levels was particularly notable.
The precise mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in cell signaling pathways related to apoptosis and inflammation.
Potential Targets
- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Enzymatic Activity : Potential inhibition of indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation.
- Cytokine Modulation : Suppression of pro-inflammatory cytokines such as IL-6 and TNF-α.
Properties
IUPAC Name |
N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-3-11-23-17-10-9-16(21-14(2)24)13-18(17)26-20(23)22-19(25)12-15-7-5-4-6-8-15/h3-10,13H,1,11-12H2,2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDGIYIEVYPPCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC=C3)S2)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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